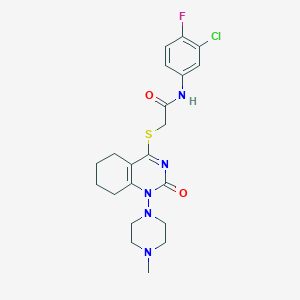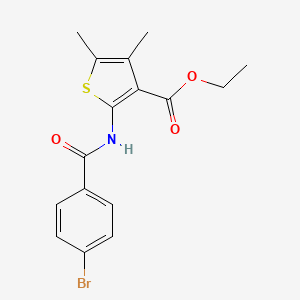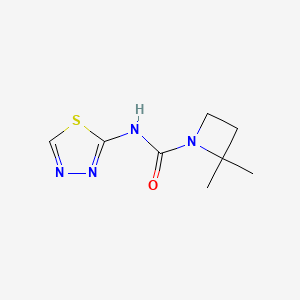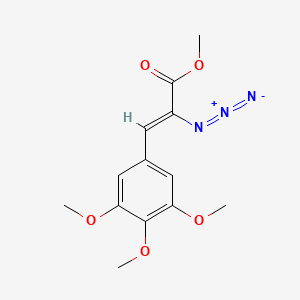
(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound that features an azido group and a trimethoxyphenyl group. Compounds with azido groups are often used in click chemistry and other synthetic applications due to their high reactivity.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: Widely used in the development of new materials and bioconjugation techniques.
Biology
Bioconjugation: Used to label biomolecules for imaging and diagnostic purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of new polymers and materials with unique properties.
Safety and Hazards
Methyl 3,4,5-trimethoxycinnamate has relatively low hazards to humans and the environment . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, sources of ignition, and substances such as acids and bases should be avoided . According to the regulations for the use of chemicals, appropriate protective equipment such as gloves and goggles should be worn during use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylacrylate derivative.
Reaction Conditions: The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis while ensuring safety and efficiency. This might include:
Batch Processing: Using large reactors to carry out the azidation reaction.
Continuous Flow Systems: For more efficient and controlled synthesis.
化学反応の分析
Types of Reactions
(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Huisgen Cycloaddition: Copper(I) catalysts are commonly used.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
作用機序
The mechanism of action for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate largely depends on the specific reactions it undergoes. For example:
Click Chemistry: The azido group reacts with alkynes to form stable triazole rings.
Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-azidoacrylate: Similar structure but lacks the trimethoxyphenyl group.
Methyl 3-azido-2-butenoate: Another azido compound with a different carbon backbone.
Uniqueness
Trimethoxyphenyl Group: The presence of the trimethoxyphenyl group can impart unique electronic and steric properties, making (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate distinct in its reactivity and applications.
特性
IUPAC Name |
methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGCTEJSGXDUNK-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
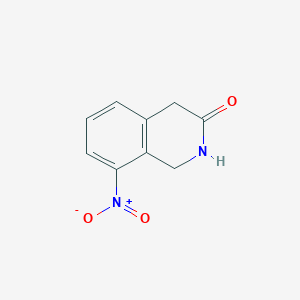
![2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide](/img/structure/B2960270.png)
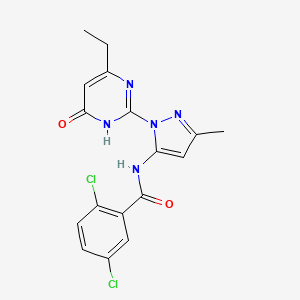
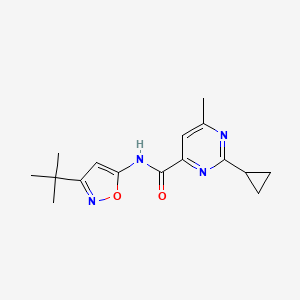

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)
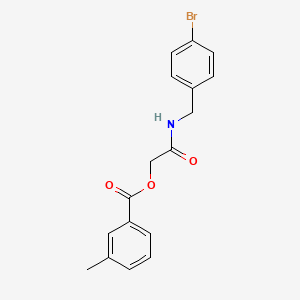
![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)
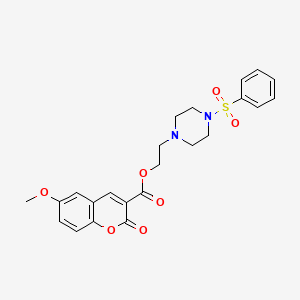
![methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)
